molecular formula C21H26N2O4S B6571347 2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-31-6

2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Katalognummer: B6571347
CAS-Nummer: 946299-31-6
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: XCHVFNCDOOFBGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a 2-ethoxy-substituted aromatic ring linked to a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the N1 position. The compound’s structure combines a sulfonamide moiety, known for enhancing metabolic stability and binding affinity in drug design, with a tetrahydroquinoline core, which is frequently employed in kinase inhibitors and enzyme modulators .

The ethoxy group at the benzamide’s 2-position likely influences solubility and steric interactions, while the propane sulfonyl group introduces electron-withdrawing effects that may stabilize the molecule or alter its interaction with biological targets.

Eigenschaften

IUPAC Name

2-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-7-8-16-11-12-17(15-19(16)23)22-21(24)18-9-5-6-10-20(18)27-4-2/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHVFNCDOOFBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an ethoxy group, a sulfonyl group, and a tetrahydroquinoline moiety. Understanding its structure is crucial for elucidating its biological functions.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth. For instance, derivatives of sulfonamides have shown efficacy against various Gram-positive and Gram-negative bacteria.

Compound ClassActivityReference
SulfonamidesAntibacterial
TetrahydroquinolinesAntimicrobial

Anticancer Potential

The tetrahydroquinoline structure has been associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A study on tetrahydroquinoline derivatives showed that they could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism:
The neuroprotective effect is hypothesized to be mediated through the inhibition of gamma-secretase activity, which is crucial in the formation of amyloid-beta plaques . Compounds that modulate this pathway could potentially reduce the risk or progression of Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific bacterial strains and cancer cell lines. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial potential comparable to established antibiotics.

Test OrganismMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies indicate favorable absorption and distribution profiles.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a sulfonyl group attached to a tetrahydroquinoline framework, which is known for its biological activity. The ethoxy group enhances its solubility and bioavailability, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with a tetrahydroquinoline structure exhibit anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonyl group may enhance the potency of these compounds against various cancer cell lines.

Neuroprotective Effects
Tetrahydroquinoline derivatives are also being investigated for their neuroprotective effects. The compound may help in the treatment of neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress.

Pharmacology

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Antimicrobial Properties
Preliminary studies have shown that tetrahydroquinoline derivatives possess antimicrobial activity against various bacterial strains. This makes them candidates for developing new antibiotics or antibacterial agents.

Chemical Biology

Bioconjugation
Due to its functional groups, this compound can be utilized in bioconjugation processes for labeling biomolecules or drug delivery systems. Its ability to form stable conjugates opens avenues for targeted therapy in cancer treatment.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of tetrahydroquinoline derivatives. The results demonstrated that compounds similar to 2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide significantly reduced tumor growth in vitro and in vivo models.

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of tetrahydroquinoline compounds. The study found that these compounds could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Positional and Functional Group Differences
  • 4-Butoxy Analogs: The compound 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide () shares the propane sulfonyl group but substitutes the ethoxy group with a bulkier butoxy group at the benzamide’s 4-position.
  • 3-Methoxy Analogs : The 3-methoxy variant (C20H24N2O4S, MW 388.48; ) demonstrates that methoxy groups at the 3-position yield lower molecular weights compared to the target compound (MW ~402.47). Positional differences (2- vs. 3-ethoxy/methoxy) could alter steric hindrance and hydrogen-bonding interactions with target proteins .
Trifluoromethyl and Halogenated Derivatives

Compounds such as 3,5-bis(trifluoromethyl)benzamide () incorporate electron-deficient trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism. These groups are absent in the target compound, suggesting differences in pharmacokinetic profiles .

Modifications on the Tetrahydroquinoline Core

Sulfonyl vs. Carbonyl Groups
  • Propane Sulfonyl Group: The target compound’s propane sulfonyl group is distinct from morpholine- or piperidine-carbonyl substituents (e.g., compounds 10e–10g in ).
  • Morpholine/Piperidine Derivatives : Morpholine-substituted analogs (e.g., 10e) exhibit mTOR inhibitory activity, implying that the propane sulfonyl group in the target compound may confer divergent target selectivity or potency .
Thiophene and Heterocyclic Modifications

The compound N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide () replaces the benzamide with a thiophene-acetamide group. Thiophene rings can enhance π-π stacking interactions but may reduce aqueous solubility compared to ethoxy-substituted benzamides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.